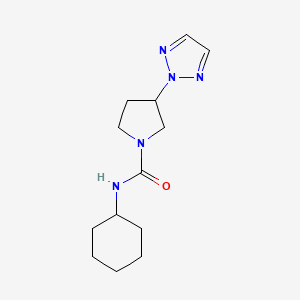

N-环己基-3-(2H-1,2,3-三唑-2-基)吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide” is a compound that contains a triazole moiety. Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It’s found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . Triazole compounds are known for their significant biological and pharmacological properties .

Synthesis Analysis

The synthesis of triazole compounds often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via these methods . The synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

Triazole compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For example, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Physical and Chemical Properties Analysis

Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is stable to hydrolysis, oxidizing and reducing conditions .科学研究应用

化学反应和合成

N-环己基-3-(2H-1,2,3-三唑-2-基)吡咯烷-1-甲酰胺参与各种化学反应和合成过程。Singh 和 Banert (2017) 描述了涉及环己烷衍生物的功能化 1,2,3-三嗪的合成,表明相关化合物在形成用于各种应用的双环和单环化合物中的作用(Singh 和 Banert,2017)。

抗癌和 α-葡萄糖苷酶抑制活性

Al-Majid 等人 (2019) 探索了吡啶-二甲酰胺-环己酮衍生物的合成,展示了它们在抗癌活性和 α-葡萄糖苷酶抑制活性方面的有效性。这证明了具有相似结构的化合物在治疗癌症和控制糖尿病中的潜在治疗应用(Al-Majid 等人,2019)。

抗菌活性

Flefel 等人 (2018) 合成了大环五氮杂吡啶和二肽吡啶衍生物,展示了它们的抗菌特性。这项研究强调了基于环己烷的化合物在开发新的抗菌剂中的潜力(Flefel 等人,2018)。

高分子科学

Hsiao 等人 (1999) 讨论了含有环己烷结构的芳族聚酰胺的合成。他们的研究表明此类化合物在制备在极性非质子溶剂中具有高热稳定性和溶解性的聚合物中很有用,在各种工业应用中很有用(Hsiao 等人,1999)。

作用机制

Target of Action

The primary target of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide interacts with its target by direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .

未来方向

Triazole compounds have attracted significant interest in medicinal chemistry due to their various biological activities . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . The development of new synthetic methodologies for the preparation of this important scaffold is of noteworthy interest .

生化分析

Biochemical Properties

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is a yellow crystalline solid with good thermal and chemical stability . It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . It has been found to interact with carbonic anhydrase-II enzyme, suggesting that it may play a role in biochemical reactions involving this enzyme .

Cellular Effects

Compounds with similar structures have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis

Molecular Mechanism

It is known that the compound can bind to the active site residues of the carbonic anhydrase-II enzyme, potentially inhibiting its activity

属性

IUPAC Name |

N-cyclohexyl-3-(triazol-2-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c19-13(16-11-4-2-1-3-5-11)17-9-6-12(10-17)18-14-7-8-15-18/h7-8,11-12H,1-6,9-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHICELULQOXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

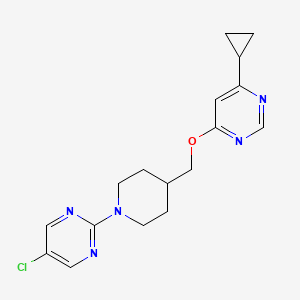

C1CCC(CC1)NC(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B2890408.png)

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)

![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)

![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)